13-benzyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of naphthothienopyrimidines. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thieno[2,3-d]pyrimidine moiety, along with benzyl and methylsulfanyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the naphthalene and thieno[2,3-d]pyrimidine intermediates, followed by their fusion through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, efficient purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the benzyl and methylsulfanyl substituents.
Benzo[4,5]thieno-S,S-dioxide-[3,2-b]benzofurans: These compounds have a related thieno structure but differ in their functional groups and overall structure.
Uniqueness
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is unique due to its specific substituents and the resulting biological activities. The presence of the benzyl and methylsulfanyl groups can significantly influence its chemical reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H18N2OS2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
13-benzyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C22H18N2OS2/c1-26-22-23-20-18(21(25)24(22)13-14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)19(17)27-20/h2-10H,11-13H2,1H3 |
InChI Key |
MXBWVUWONBYREB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Origin of Product |
United States |
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